6-Bromothiazolo[4,5-b]pyridin-2-amine: A Technical Guide for Chemical Synthesis and Research Applications
6-Bromothiazolo[4,5-b]pyridin-2-amine: A Technical Guide for Chemical Synthesis and Research Applications
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 6-Bromothiazolo[4,5-b]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule in the public domain, this document focuses on the synthesis of its key precursor, 2-amino-6-bromopyridine, and outlines a probable synthetic route to the title compound based on established chemical principles. Furthermore, it explores the broader context of the thiazolo[4,5-b]pyridine scaffold in drug discovery.
Chemical Identity and Physicochemical Properties
Table 1: Chemical and Physical Properties of 6-Bromothiazolo[4,5-b]pyridin-2-amine
| Property | Value | Source |
| CAS Number | 857970-06-0 | [1] |
| Molecular Formula | C₆H₄BrN₃S | [1] |
| Molecular Weight | 230.09 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |
Chemical Structure:
Caption: Chemical structure of 6-Bromothiazolo[4,5-b]pyridin-2-amine.
Synthesis Pathway
The synthesis of 6-Bromothiazolo[4,5-b]pyridin-2-amine is anticipated to proceed via a two-step process, commencing with the synthesis of the key intermediate, 2-amino-6-bromopyridine, followed by a cyclization reaction to form the fused thiazole ring.
Synthesis of 2-Amino-6-bromopyridine (Precursor)
The preparation of 2-amino-6-bromopyridine is a critical first step. Several synthetic methods have been reported, with a common approach involving the bromination of 2-aminopyridine.[2][3]
Experimental Protocol: Bromination of 2-Aminopyridine
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Materials: 2-aminopyridine, liquid bromine, an appropriate organic solvent (e.g., acetic acid), and a neutralizing agent (e.g., sodium hydroxide solution).
-
Procedure:
-
Dissolve 2-aminopyridine in the chosen organic solvent and cool the mixture to 0°C with stirring.[2]
-
Slowly add a portion of liquid bromine to the cooled solution.[2]
-
Allow the reaction temperature to rise to 10-20°C before cooling again to below 0°C.[2]
-
Add the remaining liquid bromine, followed by a gradual increase in temperature to allow the reaction to proceed to completion.[2]
-
Neutralize the reaction mixture with a sodium hydroxide solution.[2]
-
Extract the product with a suitable organic solvent.
-
Purify the crude product, for example, by column chromatography or sublimation, to yield 2-amino-6-bromopyridine.[4]
-
Causality Behind Experimental Choices: The stepwise addition of bromine and careful temperature control are crucial to manage the exothermic nature of the reaction and to minimize the formation of polybrominated byproducts. The use of a neutralizing agent is necessary to quench the acidic conditions generated during the reaction.
Proposed Synthesis of 6-Bromothiazolo[4,5-b]pyridin-2-amine
The formation of the thiazolo[4,5-b]pyridine ring system from 2-amino-6-bromopyridine likely involves a cyclization reaction with a thiocyanate salt in the presence of an oxidizing agent, a common method for synthesizing 2-aminothiazole derivatives.[5]
Proposed Experimental Protocol:
-
Materials: 2-amino-6-bromopyridine, potassium thiocyanate, bromine, and a suitable solvent (e.g., acetic acid).
-
Procedure:
-
Dissolve 2-amino-6-bromopyridine and potassium thiocyanate in the solvent.
-
Add bromine dropwise to the mixture with stirring.
-
Heat the reaction mixture to facilitate the cyclization.
-
Upon completion, cool the reaction and isolate the crude product.
-
Purify the product through recrystallization or chromatography.
-
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Caption: Proposed synthetic workflow for 6-Bromothiazolo[4,5-b]pyridin-2-amine.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the bromine atom and the fused thiazole ring. The protons of the amino group will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will display signals for the six carbon atoms in the bicyclic ring system. The carbon attached to the bromine will be shifted downfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (230.09 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with peaks at m/z and m/z+2 in an approximate 1:1 ratio is expected.[6]
Applications in Drug Discovery and Medicinal Chemistry
The thiazolo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[7] Derivatives of this scaffold have been investigated for a range of therapeutic applications.
Kinase Inhibition: The thiazolopyridine core is a key feature in a number of kinase inhibitors.[8] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The 2-amino group can also form important hydrogen bonds. 6-Bromothiazolo[4,5-b]pyridin-2-amine serves as a valuable starting material for the synthesis of more complex molecules with potential kinase inhibitory activity.
Caption: Role of thiazolo[4,5-b]pyridine derivatives as kinase inhibitors.
Safety and Handling
Detailed toxicology data for 6-Bromothiazolo[4,5-b]pyridin-2-amine are not available. However, based on the data for the precursor 2-amino-6-bromopyridine, the following precautions should be observed:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
6-Bromothiazolo[4,5-b]pyridin-2-amine is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly for the development of kinase inhibitors. While detailed experimental data for this specific compound are limited, this guide provides a framework for its synthesis and an understanding of its potential applications based on the well-established chemistry and biological activity of the thiazolo[4,5-b]pyridine scaffold. Further research is warranted to fully elucidate the chemical and biological properties of this promising molecule.
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![Chemical structure of 6-Bromothiazolo[4,5-b]pyridin-2-amine](https://i.imgur.com/8Q6j1pA.png)
